molecular formula C5H3N2NaO3 B1647112 Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate CAS No. 77168-77-5

Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate

Cat. No.: B1647112
CAS No.: 77168-77-5
M. Wt: 162.08 g/mol
InChI Key: NMFAFEQAIZBCAR-UHFFFAOYSA-M
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Description

Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate is a chemical compound with the molecular formula C5H3N2NaO3 . It is a type of heterocyclic compound, specifically a pyrazine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H3N2NaO3 . The compound has a molecular weight of 162.08 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.08 Da . The boiling point and other physical properties are not specified in the search results .

Scientific Research Applications

Catalysis and Green Chemistry

Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate is involved in green chemistry applications, particularly in the synthesis of pyrazole derivatives. For example, sodium ascorbate has been utilized as a catalyst in the eco-friendly synthesis of 5-aminopyrazole-4-carbonitriles and 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, highlighting the compound's role in promoting environmentally friendly chemical reactions (Kiyani & Bamdad, 2018).

Synthesis of Heterocyclic Compounds

The compound is also pivotal in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. For instance, the Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles has been employed to produce 4-aminopyrrole-3-carboxylates and pyrazine-2-carboxylates, demonstrating the versatility of this compound in synthesizing complex molecular structures with potential therapeutic applications (Rostovskii et al., 2017).

Multicomponent Reactions

In addition, this compound is involved in multicomponent reactions, such as the four-component synthesis of ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, showcasing its utility in constructing complex molecules from simpler reactants, which is beneficial in drug discovery and materials science (Gein, Zamaraeva, & Slepukhin, 2014).

Safety and Hazards

The compound is classified as a warning substance. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .

Properties

IUPAC Name

sodium;6-oxo-1H-pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3.Na/c8-4-2-6-3(1-7-4)5(9)10;/h1-2H,(H,7,8)(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFAFEQAIZBCAR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate
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Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate
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Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate
Reactant of Route 4
Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate
Reactant of Route 5
Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate
Reactant of Route 6
Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate

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